Ethyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate structural analysis
Ethyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate structural analysis
An In-Depth Technical Guide to the Structural Analysis of Ethyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry. As a derivative of the pyrazolo[1,5-a]pyridine core, it represents a "privileged scaffold" that serves as a foundational building block for the synthesis of novel therapeutic agents.[1][2] This technical guide provides a comprehensive structural analysis of this molecule, synthesizing data from various analytical techniques to create a holistic understanding of its chemical architecture. We will explore the established synthetic routes, delve into spectroscopic characterization through mass spectrometry and predictive analysis of NMR and IR spectroscopy, and discuss the implications of its structure for rational drug design. This document is intended to serve as a detailed resource for scientists engaged in the discovery and development of pharmaceuticals based on this versatile scaffold.
Part 1: The Pyrazolo[1,5-a]pyridine Scaffold: A Privileged Core in Drug Discovery
The "Privileged Scaffold" Concept
In medicinal chemistry, certain molecular frameworks are termed "privileged scaffolds" because they are capable of binding to multiple, diverse biological targets with high affinity. The pyrazolo[1,5-a]pyridine motif is a prime example of such a scaffold.[1][3] Its rigid, planar, and nitrogen-rich structure provides an ideal platform for introducing a variety of functional groups, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties to achieve desired biological activity.[1]
Therapeutic Potential and Biological Significance
Derivatives of the pyrazolo[1,5-a]pyridine core have demonstrated a remarkable breadth of pharmacological activities. They are extensively investigated for their potential as anticancer, anti-inflammatory, antiviral, and antimicrobial agents.[3][4] A significant area of research focuses on their role as kinase inhibitors, a critical class of drugs in oncology.[4][5] The ability to strategically modify the scaffold allows for the development of highly potent and selective inhibitors for specific enzyme targets, such as phosphoinositide 3-kinases (PI3K), which are crucial in cell signaling pathways related to cancer.[5]
Ethyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate: A Key Synthetic Intermediate
Ethyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate (CAS Number: 885276-93-7) is not typically an end-product drug but rather a crucial intermediate in the synthesis of more complex pharmaceutical compounds. Its structure contains two key features for further chemical modification:
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The Bromo Group at C5: This serves as an excellent synthetic handle for introducing diversity through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the attachment of various aryl, alkyl, or alkynyl groups.[4]
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The Ethyl Ester at C3: This group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides or other functional groups, or it can be modified through various ester chemistries.
The ethyl ester form also enhances the compound's solubility in organic solvents and can improve its bioavailability in certain contexts, making it an attractive building block for formulation scientists.
Part 2: Synthesis and Physicochemical Properties
Established Synthetic Pathways
The synthesis of Ethyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate is well-documented. A common and effective method involves a cyclization reaction between a 1-aminopyridinium salt and an electron-deficient alkyne.[6][7]
Protocol: Synthesis from 1-amino-4-bromopyridinium iodide [6][7]
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Preparation: To a 250 mL three-necked round-bottom flask, add 1-amino-4-bromopyridinium iodide (approx. 24.9 mmol) and dissolve in N,N-dimethylformamide (DMF, 80 mL).
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Base Addition: Add potassium carbonate (K₂CO₃, 10.6 g, 76.7 mmol) portion-wise to the stirred solution. The carbonate acts as a base to facilitate the subsequent cyclization.
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Alkyne Addition: Add ethyl propiolate (11.7 mL, 115 mmol) drop-wise over 10 minutes. This is the key biselectrophile that will form the pyrazole ring.
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Reaction: Stir the reaction mixture overnight at room temperature to allow the cyclization to complete.
-
Workup: Dilute the mixture with ethyl acetate (300 mL) and water (100 mL). Remove any insoluble solids by filtration.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer with saturated saline (3 x 50 mL) to remove residual DMF and salts.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
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Purification: Purify the resulting residue by silica gel column chromatography, eluting with an ethyl acetate/petroleum ether (1:10) mixture to yield the final product as a brown or yellow solid.[6]
Synthesis Workflow
Caption: Synthetic workflow for Ethyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate.
Physicochemical Data Summary
| Property | Value | Source(s) |
| CAS Number | 885276-93-7 | [8] |
| Molecular Formula | C₁₀H₉BrN₂O₂ | [9] |
| Molecular Weight | 269.1 g/mol | [8] |
| Appearance | Yellow to brown solid | [6] |
| Purity | ≥ 95% | |
| InChI Key | LJKZKCQPVABNLG-UHFFFAOYSA-N |
Part 3: Spectroscopic Elucidation of Molecular Structure
Spectroscopic analysis is fundamental to confirming the identity and structure of a synthesized molecule. Each technique provides a unique piece of the structural puzzle.
Mass Spectrometry (MS) Analysis
Causality: Mass spectrometry is the definitive technique for determining the molecular weight of a compound. For halogenated compounds, it offers an additional layer of confirmation through the analysis of isotopic patterns. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly equal abundance.
Experimental Data: Electrospray Ionization (ESI) mass spectrometry of the title compound reveals two major peaks in the mass spectrum for the molecular ion.[7]
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[M+H]⁺ at m/z 269.2: Corresponds to the molecule containing the ⁷⁹Br isotope.
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[(M+2)+H]⁺ at m/z 271.2: Corresponds to the molecule containing the ⁸¹Br isotope.
The observation of these two peaks with nearly equal intensity is a hallmark signature of a mono-brominated compound, thus providing strong evidence for the successful incorporation of the bromine atom into the molecular structure.
| Ion | Calculated m/z | Observed m/z | Isotope |
| [C₁₀H₁₀⁷⁹BrN₂O₂]⁺ | 269.00 | 269.2 | ⁷⁹Br |
| [C₁₀H₁₀⁸¹BrN₂O₂]⁺ | 271.00 | 271.2 | ⁸¹Br |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and chemical environment of atoms within a molecule. ¹H NMR reveals the number and type of hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton.
Caption: Labeled structure for predictive NMR analysis.
Predicted ¹H NMR Analysis (in CDCl₃, ~400 MHz):
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δ ~8.5 ppm (d, 1H, H-7): The proton at the C7 position is expected to be the most deshielded aromatic proton due to its proximity to the bridgehead nitrogen. It should appear as a doublet, coupled to H-6.
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δ ~7.8 ppm (s, 1H, H-2): The proton on the pyrazole ring (C2) is in a unique electronic environment and should appear as a sharp singlet as it has no adjacent protons.
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δ ~7.5 ppm (s, 1H, H-4): The proton at C4, adjacent to the bromine atom, is also expected to be a singlet due to the lack of a proton at C5.
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δ ~6.8 ppm (d, 1H, H-6): The proton at C6 will be coupled to H-7, resulting in a doublet.
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δ ~4.4 ppm (q, 2H, -OCH₂CH₃): The methylene protons of the ethyl ester are adjacent to three methyl protons and will appear as a quartet.
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δ ~1.4 ppm (t, 3H, -OCH₂CH₃): The terminal methyl protons of the ethyl ester are adjacent to the two methylene protons and will appear as a triplet.
Self-Validating System: The coupling constants (J-values) between H-6 and H-7 would provide definitive proof of their ortho relationship on the pyridine ring. The presence of two aromatic singlets (H-2 and H-4) validates the substitution pattern on both rings.
Predicted ¹³C NMR Analysis:
-
δ ~164 ppm (C=O): The carbonyl carbon of the ethyl ester.
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δ ~140-150 ppm (Aromatic C): Carbons attached to nitrogen (C7, C8a).
-
δ ~110-130 ppm (Aromatic C): Other aromatic carbons (C2, C3, C4, C6). The carbon bearing the bromine (C5) would be shifted.
-
δ ~61 ppm (-OCH₂): The methylene carbon of the ethyl ester.
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δ ~14 ppm (-CH₃): The methyl carbon of the ethyl ester.
Infrared (IR) Spectroscopy
Principle: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
Predicted Characteristic Absorption Bands:
-
~1720-1740 cm⁻¹ (Strong): A strong, sharp peak characteristic of the C=O (carbonyl) stretch of the α,β-unsaturated ester.
-
~1600-1640 cm⁻¹ (Medium): Peaks corresponding to the C=C and C=N stretching vibrations within the fused aromatic ring system.
-
~2900-3000 cm⁻¹ (Weak-Medium): Absorption from the C-H stretching of the aliphatic ethyl group.
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~3100-3150 cm⁻¹ (Weak): Absorption from the C-H stretching of the aromatic rings.
Part 4: Crystallographic Analysis
4.1 The Role of Single-Crystal X-ray Diffraction (SCXRD)
While no public crystal structure is available for Ethyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate, SCXRD remains the gold standard for unambiguous structural determination. If suitable crystals could be grown, this technique would provide precise data on:
-
Bond Lengths and Angles: Confirming the geometry of the fused ring system.
-
Planarity: Quantifying the flatness of the pyrazolo[1,5-a]pyridine core.
-
Conformation: Determining the orientation of the ethyl carboxylate substituent relative to the ring.
-
Intermolecular Interactions: Revealing how molecules pack in the solid state, which can involve π-π stacking or halogen bonding—interactions that are highly relevant to drug-receptor binding.[10]
Hypothetical Protocol for Crystal Growth:
-
Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., tetrahydrofuran, ethyl acetate).[10]
-
Employ slow evaporation of the solvent at room temperature over several days.
-
Alternatively, use vapor diffusion by placing a vial of the concentrated solution inside a sealed chamber containing a less polar "anti-solvent" (e.g., hexane).
-
Once single crystals of sufficient quality are obtained, they can be analyzed using a diffractometer.
Part 5: Application in Rational Drug Design
Understanding the detailed structure of this molecule is paramount for its effective use in drug development.
The Scaffold in Action: A Gateway to Chemical Diversity
The true value of Ethyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate lies in its potential for derivatization. The structural analysis confirms the presence and location of the key reactive sites (C5-Br and C3-ester), allowing chemists to design logical synthetic campaigns.
Caption: Logical workflow for generating chemical diversity from the core scaffold.
Structure-Activity Relationship (SAR) Implications
By knowing the exact 3D structure, medicinal chemists can make more informed decisions when designing new molecules. For example, replacing the bromine at C5 with different groups will systematically alter the steric and electronic profile of that region of the molecule. By correlating these structural changes with changes in biological activity (e.g., binding affinity to a target kinase), a robust Structure-Activity Relationship (SAR) can be developed. This iterative process of design, synthesis, and testing is the cornerstone of modern drug discovery.
Conclusion
Ethyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate is a molecule of high strategic importance. Its structural analysis, confirmed by mass spectrometry and supported by predictive spectroscopic models, reveals a well-defined architecture primed for chemical modification. The fused heterocyclic core provides a rigid framework, while the bromine and ethyl ester functionalities offer orthogonal handles for synthetic diversification. This combination makes it an exceptionally valuable building block for creating libraries of novel compounds in the quest for new and more effective therapeutics, particularly in the fields of oncology and anti-inflammatory drug discovery.
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